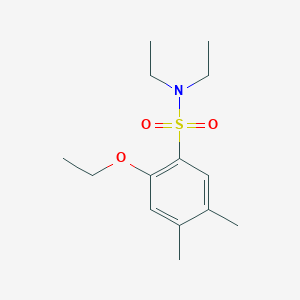
ethyl (Z)-4,4,4-trichlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-4,4,4-trichlorobut-2-enoate, commonly known as Ethyl trichloroacetate, is a chemical compound that has various applications in scientific research. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic chemistry. Ethyl trichloroacetate is a highly reactive compound and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl trichloroacetate is not well understood. However, it is believed that it acts as an electrophile and reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl trichloroacetate. However, it has been reported to have toxic effects on the liver and kidneys in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl trichloroacetate in lab experiments include its high reactivity, which allows for the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, the limitations of using ethyl trichloroacetate include its highly exothermic nature, which requires careful handling. It is also toxic and can cause harm if not handled properly.
Direcciones Futuras
There are various future directions for the use of ethyl trichloroacetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and resins. Further research is needed to understand the mechanism of action and potential toxic effects of ethyl trichloroacetate.
Métodos De Síntesis
Ethyl trichloroacetate can be synthesized by reacting trichloroacetic acid with ethanol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction results in the formation of ethyl trichloroacetate and water. This reaction is highly exothermic and requires careful handling.
Aplicaciones Científicas De Investigación
Ethyl trichloroacetate is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13001-71-3 |
|---|---|
Nombre del producto |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
Fórmula molecular |
C6H7Cl3O2 |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3- |
Clave InChI |
IZIBACDHNNVHQA-ARJAWSKDSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C(Cl)(Cl)Cl |
SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
SMILES canónico |
CCOC(=O)C=CC(Cl)(Cl)Cl |
Sinónimos |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)



